molecular formula C13H14ClN3O2S B6444762 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2640818-60-4

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6444762
CAS No.: 2640818-60-4
M. Wt: 311.79 g/mol
InChI Key: ZMEJDMZYAMZESB-UHFFFAOYSA-N
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Description

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the benzothiazole ring, along with the pyrrolidine and carboxamide groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methoxybenzoic acid, under acidic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyrrolidine derivative, such as pyrrolidine-2-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an amine, such as ammonia or a primary amine, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the benzothiazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-methoxy-1,3-benzothiazole
  • 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine
  • 1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Uniqueness

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and methoxy groups on the benzothiazole ring, along with the pyrrolidine and carboxamide functionalities, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-19-9-5-4-7(14)11-10(9)16-13(20-11)17-6-2-3-8(17)12(15)18/h4-5,8H,2-3,6H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEJDMZYAMZESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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